2-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide
Description
2-Methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide is a heterocyclic compound featuring a pyrazolo[1,5-a]pyridine core fused with a benzamide moiety.
- Planar heterocyclic scaffold: The pyrazolo[1,5-a]pyridine/pyrimidine system enables π-π stacking interactions with kinase ATP-binding pockets .
- Substituent effects: The 2-methyl group on the benzamide may enhance hydrophobic interactions, while the pyridine/pyrimidine nitrogen atoms facilitate hydrogen bonding .
Properties
IUPAC Name |
2-methyl-N-pyrazolo[1,5-a]pyridin-5-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O/c1-11-4-2-3-5-14(11)15(19)17-12-7-9-18-13(10-12)6-8-16-18/h2-10H,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFWXJNZTCPYEAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC3=CC=NN3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide typically involves the cycloaddition of N-aminopyridinium ylides with ynals to form the pyrazolo[1,5-a]pyridine core . This reaction is facilitated by the dual reactivity function of N-aminopyridinium ylides, which act as both a 1,3-dipole and a nitrile source . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the pyrazolo[1,5-a]pyridine core or the benzamide moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the aromatic rings to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like halogens (for electrophilic substitution) and organometallic compounds (for nucleophilic substitution) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
2-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s potential as a bioactive molecule makes it a candidate for drug discovery and development.
Medicine: It may exhibit pharmacological properties, such as anti-cancer or anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 2-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Kinase Inhibition
- EGFR/HER2 inhibitors : Pyrazolo[1,5-a]pyrimidines with C5 aryl substitutions (e.g., compound 6h) show IC50 values < 1 µM against MDA-MB-231 breast cancer cells .
- CDK2 inhibitors : Derivatives like 5a–c exhibit sub-micromolar potency, with C3 methyl groups improving binding affinity .
- B-Raf/MEK inhibitors: Pyrazolo[1,5-a]pyrimidines block the MAPK pathway, inducing apoptosis in melanoma models .
Antiproliferative Activity
- Compound A (a fourth-generation EGFR inhibitor) demonstrates nanomolar potency against EGFR-mutant NSCLC, overcoming resistance mutations like T790M .
- Steroidal derivatives show dual anti-inflammatory and anticancer effects due to structural mimicry of endogenous steroids .
Planarity and Bioavailability
The pyrazolo[1,5-a]pyrimidine scaffold’s planarity (vs. non-planar pyrazole-pyrrole systems) enhances:
Biological Activity
2-Methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide is a compound belonging to the pyrazolo[1,5-a]pyridine class, which has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the compound's biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The structure of this compound features a pyrazolo[1,5-a]pyridine moiety attached to a benzamide group. This configuration is significant as it influences the compound's lipophilicity and metabolic stability, which are critical for drug development.
The biological activity of this compound primarily involves its interaction with specific molecular targets within cells. Notably, compounds in this class have been shown to inhibit various kinases and enzymes involved in cell signaling pathways.
- Kinase Inhibition : Research indicates that pyrazolo[1,5-a]pyridines can act as inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For instance, related compounds have demonstrated potent inhibition against CDK2 and CDK9, with IC50 values of 0.36 µM and 1.8 µM respectively .
- Anticancer Activity : The compound exhibits promising anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Studies have shown that derivatives can selectively target cancer cell lines such as HeLa and HCT116, suggesting potential for therapeutic applications in oncology .
- Antimicrobial Properties : There is emerging evidence that pyrazolo[1,5-a]pyridine derivatives possess antimicrobial activity against resistant bacterial strains, making them candidates for further exploration in treating infections caused by antibiotic-resistant bacteria.
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Efficacy
In a recent study published in Journal of Medicinal Chemistry, researchers synthesized several pyrazolo[1,5-a]pyridine derivatives, including this compound. These compounds were tested for their ability to inhibit cancer cell proliferation. Results indicated a significant reduction in cell viability at low micromolar concentrations, highlighting their potential as novel anticancer agents.
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of pyrazolo[1,5-a]pyridine derivatives against Gram-positive and Gram-negative bacteria. The study found that these compounds effectively inhibited bacterial growth at concentrations that were non-toxic to mammalian cells, suggesting a favorable therapeutic window for further development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
